Benzyl 7-methyl-3-oxo-5-(thiophen-2-yl)-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Benzyl 7-methyl-3-oxo-5-(thiophen-2-yl)-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a fused heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core substituted with two thiophene moieties and a benzyl ester group. Its molecular formula is C₃₀H₂₂N₂O₃S₂, with a molecular weight of 522.6 g/mol . The presence of thiophene substituents introduces electron-rich aromatic systems that may enhance intermolecular interactions or binding to biological targets.
Properties
CAS No. |
617697-04-8 |
|---|---|
Molecular Formula |
C24H18N2O3S3 |
Molecular Weight |
478.6 g/mol |
IUPAC Name |
benzyl (2E)-7-methyl-3-oxo-5-thiophen-2-yl-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H18N2O3S3/c1-15-20(23(28)29-14-16-7-3-2-4-8-16)21(18-10-6-12-31-18)26-22(27)19(32-24(26)25-15)13-17-9-5-11-30-17/h2-13,21H,14H2,1H3/b19-13+ |
InChI Key |
ZGEJCILNXZEYNI-CPNJWEJPSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=CS3)/SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=CS3)SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Biological Activity
Benzyl 7-methyl-3-oxo-5-(thiophen-2-yl)-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique thiazolo-pyrimidine framework. This structure is known for its versatility in medicinal chemistry and potential biological activities, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Benzyl Group : Contributes to lipophilicity and interaction with biological targets.
- Methyl Ketone : Plays a role in reactivity and potential biological interactions.
- Thiophene Moiety : Known for its electronic properties, which can enhance biological activity.
The molecular formula of the compound is .
Biological Activities
Research has indicated that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. Its structural similarity to other known anticancer agents supports this potential .
- Antimicrobial Effects : The presence of thiophene and thiazole rings in the structure suggests possible antimicrobial properties against various pathogens .
- Anti-inflammatory Properties : The thiazolo-pyrimidine scaffold has been associated with anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .
The mechanism by which this compound exerts its biological effects is still under investigation. However, binding affinity studies indicate that it may interact with specific biological targets, potentially modulating pathways involved in cell proliferation and inflammation .
Comparative Analysis with Related Compounds
A comparison of this compound with structurally related compounds reveals its unique pharmacological profile:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzyl 5-(4-fluorophenyl)-thiazolo[4,5-d]pyrimidinone | Thiazole and pyrimidine rings | Anticancer |
| 4-Aminoquinoline Derivatives | Quinoline core | Antimalarial |
| 4-Thiazolidinone Derivatives | Thiazolidinone ring | Antimicrobial |
This table highlights the distinctiveness of Benzyl 7-methyl-3-oxo... in terms of its structural combination and potential activities not observed in similar compounds .
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications to the thiophene moiety have been explored to improve binding affinity to target proteins involved in cancer progression and inflammation .
In one notable study, researchers synthesized a series of thiazolo-pyrimidine derivatives based on this scaffold and evaluated their efficacy against various cancer cell lines. Results indicated that certain modifications led to increased cytotoxicity compared to the parent compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazolo[3,2-a]pyrimidine derivatives vary widely based on substituents at positions 2, 5, 6, and 5. Below is a detailed comparison of the target compound with structurally similar analogs:
Table 1: Structural and Physicochemical Comparison
Notes:
- *Melting point from X-ray diffraction study .
- The target compound’s thiophene substituents contrast with phenyl (Analog 2, 4), trimethoxybenzylidene (Analog 2), or naphthalene (Analog 3) groups. Thiophene’s electron-rich nature may influence π-π stacking or charge-transfer interactions.
- Spectral data gaps for the target compound suggest a need for further experimental characterization.
Table 2: Crystallographic and Conformational Data
Key Observations :
- The dihedral angle of 80.94° in Analog 2 indicates a flattened boat conformation for the thiazolopyrimidine ring, likely influencing molecular rigidity and packing .
- Bifurcated C–H···O hydrogen bonds in Analog 2 stabilize crystal lattices, which could correlate with improved thermal stability .
- Fluorine in Analog 4 may enhance bioavailability via increased lipophilicity and metabolic resistance .
Research Findings and Implications
Pharmacological Potential
- Thiazolo[3,2-a]pyrimidines with aromatic substituents (e.g., phenyl, thiophene) exhibit enhanced bioactivity compared to aliphatic analogs . The target compound’s dual thiophene groups may synergize for antimicrobial or antitumor effects, though specific studies are lacking.
- The trimethoxybenzylidene group in Analog 2 is associated with anti-inflammatory activity, while fluorine in Analog 4 improves CNS permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
